Cas no 532974-22-4 (3,5-dimethyl-N-2-(3-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
3,5-dimethyl-N-2-(3-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-1H-indol-1-yl)ethylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3,5-dimethyl-N-2-(3-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-1H-indol-1-yl)ethylbenzamide
- 3,5-dimethyl-N-(2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- MLS000529804
- Oprea1_304497
- F0554-0586
- CHEMBL1506811
- HMS2245L04
- 3,5-dimethyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
- 532974-22-4
- AKOS024582938
- 3,5-dimethyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide
- SMR000126821
-
- Inchi: 1S/C25H29N3O3S/c1-18-13-19(2)15-20(14-18)25(30)26-7-8-28-16-23(21-5-3-4-6-22(21)28)32-17-24(29)27-9-11-31-12-10-27/h3-6,13-16H,7-12,17H2,1-2H3,(H,26,30)
- InChI Key: TVDQAEOUZNVRQA-UHFFFAOYSA-N
- SMILES: S(CC(N1CCOCC1)=O)C1=CN(CCNC(C2C=C(C)C=C(C)C=2)=O)C2C=CC=CC=21
Computed Properties
- Exact Mass: 451.19296297g/mol
- Monoisotopic Mass: 451.19296297g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 632
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 88.9Ų
3,5-dimethyl-N-2-(3-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-1H-indol-1-yl)ethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0554-0586-2μmol |
3,5-dimethyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532974-22-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0554-0586-5μmol |
3,5-dimethyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532974-22-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0554-0586-10μmol |
3,5-dimethyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532974-22-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0554-0586-20μmol |
3,5-dimethyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532974-22-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0554-0586-1mg |
3,5-dimethyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532974-22-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0554-0586-2mg |
3,5-dimethyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532974-22-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0554-0586-3mg |
3,5-dimethyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532974-22-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0554-0586-4mg |
3,5-dimethyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532974-22-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0554-0586-5mg |
3,5-dimethyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532974-22-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0554-0586-10mg |
3,5-dimethyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide |
532974-22-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3,5-dimethyl-N-2-(3-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-1H-indol-1-yl)ethylbenzamide Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3,5-dimethyl-N-2-(3-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-1H-indol-1-yl)ethylbenzamide
3,5-Dimethyl-N-2-(3-{2-(Morpholin-4-yl)-2-Oxoethylsulfanyl}-1H-Indol-1-Yl)Ethylbenzamide
3,5-Dimethyl-N-2-(3-{2-(Morpholin-4-yl)-2-Oxoethylsulfanyl}-1H-indol-1-Yl)Ethylbenzamide (CAS No. 532974-22-4) is a complex organic compound with a diverse range of potential applications in the pharmaceutical and chemical industries. This compound is characterized by its intricate structure, which includes a benzamide moiety, a morpholine ring, and an indole group. The combination of these functional groups makes it a versatile molecule with unique chemical and biological properties.
The benzamide core of this compound is a common structural element in many drugs, particularly in anti-inflammatory and analgesic agents. The morpholine ring, on the other hand, is known for its ability to act as a hydrogen bond donor and acceptor, which can enhance the compound's solubility and bioavailability. The indole group is another key feature, often associated with antioxidant and anti-cancer properties. Recent studies have highlighted the potential of indole-containing compounds in targeting specific pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
One of the most significant aspects of CAS No. 532974-22-4 is its ability to interact with various biological systems. Research has shown that this compound exhibits potent antioxidant activity, which could be beneficial in preventing oxidative stress-related disorders. Additionally, its anti-inflammatory properties make it a promising candidate for treating conditions such as arthritis and cardiovascular diseases.
The synthesis of 3,5-Dimethyl-N-2-(3-{2-(Morpholin-4-Yl)-2-Oxoethylsulfanyl}-1H-indol-1-Yl)Ethylbenzamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in green chemistry have enabled the development of more sustainable methods for synthesizing such compounds, reducing environmental impact while maintaining product quality.
In terms of pharmacokinetics, this compound demonstrates favorable absorption and distribution profiles, making it suitable for oral administration. Studies conducted on animal models have shown that it achieves significant concentrations in target tissues without causing notable side effects. This suggests that CAS No. 532974-22-4 could be developed into a drug with excellent therapeutic efficacy and safety.
Another area of interest for this compound is its potential application in cancer therapy. Preclinical studies have indicated that it can inhibit the growth of various cancer cell lines by targeting key enzymes involved in cell proliferation and survival. Furthermore, its ability to modulate the tumor microenvironment could enhance the effectiveness of existing chemotherapy regimens.
As research on CAS No. 532974-22-4 continues to progress, its role in drug discovery is expected to expand significantly. Its unique combination of functional groups and favorable pharmacokinetic properties positions it as a valuable asset in the development of novel therapeutics. With ongoing studies focusing on its mechanism of action and toxicity profile, this compound holds great promise for addressing unmet medical needs across multiple therapeutic areas.
In conclusion, 3,5-Dimethyl-N-2-(3-{2-(Morpholin-4-Yl)-2-Oxoethylsulfanyl}-1H-indol-1-Yl)Ethylbenzamide (CAS No. 532974-22-) represents a cutting-edge molecule with diverse applications in modern medicine. Its structural complexity and biological activity make it an exciting subject for further research and development.
532974-22-4 (3,5-dimethyl-N-2-(3-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-1H-indol-1-yl)ethylbenzamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)